1H-Pyrazole-3-propanol, 1-(cyclohexylmethyl)-5-[4-(methylthio)phenyl]-

Catalog No.
S13003468
CAS No.
654058-98-7
M.F
C20H28N2OS
M. Wt
344.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Pyrazole-3-propanol, 1-(cyclohexylmethyl)-5-[4-...

CAS Number

654058-98-7

Product Name

1H-Pyrazole-3-propanol, 1-(cyclohexylmethyl)-5-[4-(methylthio)phenyl]-

IUPAC Name

3-[1-(cyclohexylmethyl)-5-(4-methylsulfanylphenyl)pyrazol-3-yl]propan-1-ol

Molecular Formula

C20H28N2OS

Molecular Weight

344.5 g/mol

InChI

InChI=1S/C20H28N2OS/c1-24-19-11-9-17(10-12-19)20-14-18(8-5-13-23)21-22(20)15-16-6-3-2-4-7-16/h9-12,14,16,23H,2-8,13,15H2,1H3

InChI Key

LQBATIMZEVUCML-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2=CC(=NN2CC3CCCCC3)CCCO

1H-Pyrazole-3-propanol, 1-(cyclohexylmethyl)-5-[4-(methylthio)phenyl]- is a complex organic compound characterized by its pyrazole ring structure, which is a five-membered ring containing two nitrogen atoms. The compound features a cyclohexylmethyl group and a methylthio-substituted phenyl group, contributing to its unique chemical properties. Its molecular formula is C16H22N2OSC_{16}H_{22}N_2OS with a molar mass of approximately 302.43 g/mol. The presence of both hydrophilic and hydrophobic groups suggests potential for diverse interactions in biological systems.

The chemical reactivity of 1H-Pyrazole-3-propanol derivatives can be attributed to the functional groups present. Pyrazoles typically undergo nucleophilic substitutions and electrophilic additions. For instance, the methylthio group can participate in nucleophilic reactions, while the hydroxyl group on the propanol can engage in dehydration reactions to form ethers or esters. Additionally, the compound may react with various electrophiles due to the electron-rich nature of the pyrazole ring.

1H-Pyrazole derivatives have been extensively studied for their biological activities, particularly in medicinal chemistry. Compounds similar to 1H-Pyrazole-3-propanol have shown potential as anti-inflammatory, analgesic, and antimicrobial agents. The unique combination of substituents in this compound may enhance its interaction with biological targets, potentially leading to novel therapeutic applications.

The synthesis of 1H-Pyrazole-3-propanol can be achieved through several methods:

  • Condensation Reactions: Utilizing hydrazines with suitable carbonyl compounds can lead to the formation of pyrazoles through condensation reactions.
  • Cyclization Techniques: The cyclization of substituted hydrazones or hydrazides with appropriate electrophiles can yield pyrazole derivatives.
  • Functional Group Modifications: Existing pyrazole compounds can be modified through alkylation or acylation processes to introduce cyclohexylmethyl and methylthio groups.

1H-Pyrazole-3-propanol has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting inflammation or infection.
  • Agricultural Chemicals: Its derivatives could be explored as agrochemicals due to their potential fungicidal or herbicidal properties.
  • Material Science: The unique properties of pyrazoles make them suitable for developing new materials with specific electronic or optical characteristics.

Interaction studies involving 1H-Pyrazole-3-propanol focus on its binding affinity to various biological targets such as enzymes and receptors. Research indicates that pyrazole derivatives can interact with cyclooxygenase enzymes, potentially influencing inflammatory pathways. Additionally, studies on receptor binding affinity may reveal insights into their mechanism of action and therapeutic potential.

Several compounds share structural similarities with 1H-Pyrazole-3-propanol, which may provide insights into its uniqueness:

Compound NameStructure FeaturesUnique Aspects
1-Methyl-1H-pyrazol-3-amineContains an amino groupExhibits different biological activity profiles
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acidContains difluoromethyl and carboxylic acid groupsUsed as an intermediate in fungicides
1-tert-butyl-3-(3-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amineFused pyrazolo-pyrimidine structureDistinct pharmacological properties

These comparisons highlight that while many pyrazole derivatives exhibit interesting biological activities, the specific combination of substituents in 1H-Pyrazole-3-propanol may confer unique properties that warrant further investigation for targeted applications in drug discovery and development.

XLogP3

4.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

344.19223469 g/mol

Monoisotopic Mass

344.19223469 g/mol

Heavy Atom Count

24

Dates

Modify: 2024-08-10

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